Fenridazon-potassium
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Overview
Description
Fenridazon-potassium is a chemical hybridizing agent primarily used as a plant growth regulator. It is known for causing male floral sterility in plants, particularly in cereals like wheat. This compound has been utilized in the production of hybrid seeds, facilitating the development of hybrid crops with desirable traits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenridazon-potassium is synthesized through a series of chemical reactions involving the condensation of specific organic compounds. The primary synthetic route involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with potassium hydroxide to form the potassium salt of fenridazon .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is then purified and formulated for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Fenridazon-potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Fenridazon-potassium has several scientific research applications:
Chemistry: It is used as a model compound in studying chemical hybridization and plant growth regulation.
Biology: Researchers use it to investigate the mechanisms of male floral sterility and its effects on plant reproduction.
Medicine: Although not directly used in medicine, its analogs and derivatives are studied for potential therapeutic applications.
Mechanism of Action
Fenridazon-potassium exerts its effects by inhibiting pollen production in plants, leading to male floral sterility. The compound targets specific enzymes and pathways involved in pollen development, disrupting the normal process and preventing fertilization. This selective inhibition allows for the production of hybrid seeds with desired traits while maintaining female fertility .
Comparison with Similar Compounds
Fenridazon-propyl: Another derivative of fenridazon with similar properties and applications.
Other Chemical Hybridizing Agents: Compounds like maleic hydrazide and ethrel also induce male sterility in plants but differ in their chemical structures and modes of action.
Uniqueness: Fenridazon-potassium is unique due to its high selectivity for inducing male sterility while maintaining female fertility. This selectivity makes it particularly valuable in hybrid seed production, where precise control over reproductive processes is essential .
Properties
CAS No. |
83588-43-6 |
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Molecular Formula |
C12H9ClKN2O3 |
Molecular Weight |
303.76 g/mol |
IUPAC Name |
potassium;1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylate |
InChI |
InChI=1S/C12H9ClN2O3.K/c1-7-6-10(16)11(12(17)18)14-15(7)9-4-2-8(13)3-5-9;/h2-6H,1H3,(H,17,18); |
InChI Key |
KRFFPOMNSZTJND-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=C(C=C2)Cl)C(=O)[O-].[K+] |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=C(C=C2)Cl)C(=O)O.[K] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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